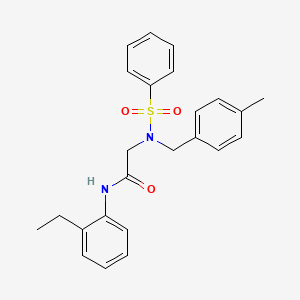
2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline
Overview
Description
2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)aniline is a fluorinated aromatic amine compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a nitro group attached to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline typically involves the nitration of 2,3,4,5,6-pentafluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 2,3,4,5,6-Pentafluoro-N-(2-aminophenyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique electronic properties.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. These properties make it a valuable compound in the design of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluoroaniline: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of an aniline moiety, leading to different reactivity and applications.
2,3,4,5,6-Pentafluorobenzoic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.
Uniqueness
2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)aniline is unique due to the combination of the electron-withdrawing nitro group and the highly electronegative fluorine atoms. This combination imparts distinct electronic properties, making it suitable for specialized applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O2/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-3-1-2-4-6(5)19(20)21/h1-4,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSTUHWZPKTRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3704447.png)
![2-{[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B3704455.png)

![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B3704473.png)
![3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3704478.png)
![ethyl 1-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B3704480.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3704481.png)
![ethyl 4-({[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B3704491.png)
![1-{N-(2-chloro-6-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide](/img/structure/B3704492.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B3704507.png)
![[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate](/img/structure/B3704521.png)
![1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B3704530.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3704536.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3704552.png)
